N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide
Overview
Description
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide is a member of benzothiazoles.
Scientific Research Applications
Environmental Presence and Health Impacts
- Polyfluoroalkyl Chemicals Exposure : Studies have focused on the widespread exposure to polyfluoroalkyl chemicals (PFCs) within the general U.S. population. The changing manufacturing practices have significantly influenced the presence of these compounds in environmental and biological samples, reflecting on their persistence and potential health implications (Calafat et al., 2007).
Chemical Exposure and Health Risks
- Mutagenicity and Carcinogenicity of Nitro Aromatic Hydrocarbons : Research has demonstrated the high mutagenicity of nitro aromatic hydrocarbons for bacteria and mammalian cells, posing significant health risks and potentially contributing to the development of lung cancer in exposed individuals (Tokiwa et al., 1994).
Environmental Phenols in Pregnant Women
- Exposure to Environmental Phenols : A study on the exposure of pregnant women to environmental phenols, chemicals widely used in consumer and personal care products, highlights the pervasive nature of these compounds and suggests the need for monitoring and evaluating their health impacts (Mortensen et al., 2014).
Use of Fluorinated Gases in Medical Procedures
- Perfluoropropane in Proliferative Vitreoretinopathy : Research into the use of perfluoropropane, a fluorinated hydrocarbon gas, as an adjunct in vitreous surgery for managing retinal detachment highlights the application of fluorinated compounds in medical procedures, offering insights into their utility and effectiveness (Chang et al., 1984).
Metabolism and Disposition of Therapeutic Agents
- Metabolism of SB-649868 : A study on the metabolism of SB-649868, a novel orexin receptor antagonist, in humans provides valuable information on the disposition and metabolic pathways of therapeutic agents, contributing to our understanding of drug efficacy and safety (Renzulli et al., 2011).
Properties
IUPAC Name |
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)propanehydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3OS/c1-2-8(16)14-15-10-13-9-6(12)3-5(11)4-7(9)17-10/h3-4H,2H2,1H3,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGIIGDMINVDNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC1=NC2=C(C=C(C=C2S1)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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